2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that enhance efficiency and scalability. These methods are designed to optimize reaction conditions, reduce waste, and improve overall yield. The use of advanced technologies such as flow microreactors can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Used as a pharmaceutical intermediate.
4-(Trifluoromethyl)benzeneboronic acid: Employed in cross-coupling reactions and as a reagent in organic synthesis.
Uniqueness
2-(Methylamino)-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is unique due to its specific structural features, including the trifluoromethyl group attached to a pyrazole ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H10F3N3O2 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-(methylamino)-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-12-6(7(15)16)4-14-3-5(2-13-14)8(9,10)11/h2-3,6,12H,4H2,1H3,(H,15,16) |
InChI Key |
ZKHXYQLQMBHUPG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.